

Spectroscopic Data for Benzyl 3(hydroxymethyl)piperazine-1-carboxylate: A Technical Overview

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Compound of Interest		
	Benzyl 3-	
Compound Name:	(hydroxymethyl)piperazine-1-	
	carboxylate	
Cat. No.:	B070753	Get Quote

Despite a comprehensive search of publicly available scientific databases and chemical supplier information, detailed experimental spectroscopic data (NMR, IR, and MS) and specific acquisition protocols for **Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate** are not readily available.

While this compound is listed by several commercial suppliers, indicating its synthesis and availability for research purposes, the corresponding characterization data has not been published in accessible journals or databases. This guide, therefore, outlines the expected spectroscopic characteristics based on the chemical structure and provides general experimental protocols applicable to a molecule of this type. This information is intended to serve as a reference for researchers who may synthesize or analyze this compound.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **Benzyl 3- (hydroxymethyl)piperazine-1-carboxylate** based on its structural features.

Table 1: Predicted ¹H NMR Data



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~7.30-7.40	m	5H	Ar-H
5.15	S	2H	OCH₂Ph
~3.80-4.00	m	1H	CH-CH ₂ OH
~3.50-3.70	m	2H	CH-CH₂OH
~2.80-3.40	m	6H	Piperazine ring protons
~2.50	br s	1H	ОН
~1.80	br s	1H	NH

Note: Predicted chemical shifts are in ppm relative to TMS in a solvent like CDCl $_3$ or DMSO-d $_6$. Multiplicity is abbreviated as s (singlet), m (multiplet), and br s (broad singlet).

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ , ppm)	Assignment
~170	C=O (Carbamate)
~137	Ar-C (Quaternary)
~128.5	Ar-CH
~128.0	Ar-CH
~127.8	Ar-CH
~67	OCH₂Ph
~65	CH-CH₂OH
~55	CH-CH₂OH
~40-50	Piperazine ring CH ₂

Note: Predicted chemical shifts are in ppm relative to TMS.



Table 3: Predicted IR Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Functional Group
3400-3200	Broad	O-H stretch (alcohol), N-H stretch (amine)
3100-3000	Medium	C-H stretch (aromatic)
2950-2850	Medium	C-H stretch (aliphatic)
~1700	Strong	C=O stretch (carbamate)
1600, 1495	Medium-Weak	C=C stretch (aromatic)
~1230	Strong	C-N stretch (carbamate)
~1050	Strong	C-O stretch (alcohol)

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
250.13	[M] ⁺ (Molecular Ion)
219.11	[M - CH ₂ OH] ⁺
159.10	[M - OCH ₂ Ph] ⁺
108.06	[C7H8O] ⁺
91.05	[C ₇ H ₇] ⁺ (Tropylium ion)

Note: Predicted m/z values are for the most abundant isotopes. Fragmentation patterns can vary based on the ionization technique used.

Standard Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a compound like **Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy



- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
- ¹H NMR Acquisition:
 - Pulse Sequence: Standard single-pulse experiment.
 - Spectral Width: 0-12 ppm.
 - Number of Scans: 16-64, depending on sample concentration.
 - Relaxation Delay: 1-2 seconds.
- ¹³C NMR Acquisition:
 - Pulse Sequence: Proton-decoupled pulse sequence (e.g., PENDANT, DEPT).
 - Spectral Width: 0-200 ppm.
 - Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
 - Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat: Place a small drop of the liquid or solid compound between two KBr or NaCl plates.
 - ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the ATR crystal.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - ∘ Spectral Range: 4000-400 cm⁻¹.



∘ Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

 A background spectrum of the empty sample holder should be collected and subtracted from the sample spectrum.

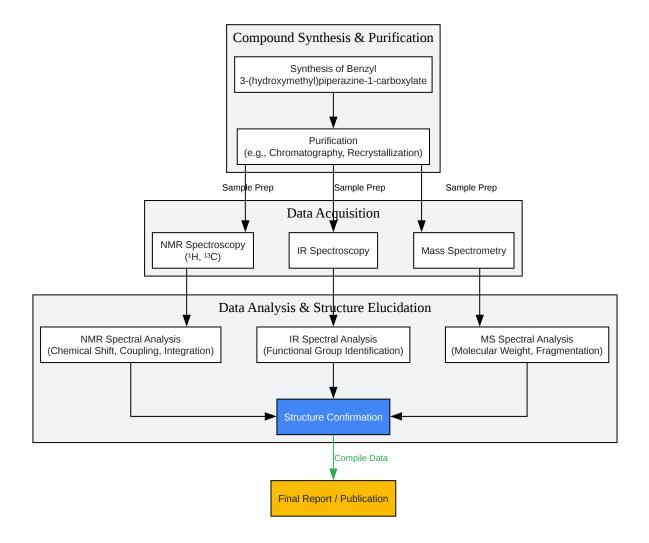
Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
- Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization ESI, or Electron Impact EI).
- Acquisition (ESI-MS):
 - Ionization Mode: Positive ion mode is typically used for compounds containing basic nitrogen atoms.
 - Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).
 - Infusion: Introduce the sample solution directly into the ion source via a syringe pump.
- Acquisition (EI-MS):
 - Ionization Energy: Standard 70 eV.
 - Sample Introduction: Via a direct insertion probe for solid samples or a GC inlet for volatile samples.

Workflow for Spectroscopic Analysis

The general workflow for obtaining and analyzing spectroscopic data for a chemical compound is illustrated below.





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Caption: Workflow for the synthesis, purification, spectroscopic analysis, and structural confirmation of a chemical compound.

 To cite this document: BenchChem. [Spectroscopic Data for Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate: A Technical Overview]. BenchChem, [2025].



[Online PDF]. Available at: [https://www.benchchem.com/product/b070753#spectroscopic-data-nmr-ir-ms-for-benzyl-3-hydroxymethyl-piperazine-1-carboxylate]

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